molecular formula C8H6N2O3 B1626061 3-Methyl-5-nitrobenzo[d]isoxazole CAS No. 63770-48-9

3-Methyl-5-nitrobenzo[d]isoxazole

Cat. No. B1626061
CAS RN: 63770-48-9
M. Wt: 178.14 g/mol
InChI Key: PQLIRZDJBWDLOU-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrobenzo[d]isoxazole is a chemical compound with the molecular formula C8H6N2O3 . It is a substituted isoxazole .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a five-membered heterocyclic moiety . The molecular weight of this compound is 178.14500 .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles, including this compound, are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Scientific Research Applications

Catalytic Applications in Synthesis

3-Methyl-5-nitrobenzo[d]isoxazole plays a role in catalytic applications, particularly in the synthesis of various chemical compounds. The research conducted by Baglieri et al. (2016) highlights its use in the catalytic condensation of primary nitro compounds with terminal acetylenes, demonstrating the versatility of this compound in synthetic organic chemistry (Baglieri et al., 2016).

Reactivity Studies with S-Nucleophiles

Another significant application of this compound is in the study of its reactivity with S-nucleophiles. Research by Bruschi et al. (2011) revealed that compounds related to this compound are optimal Michael acceptors toward thiols. This finding is critical for the development of new chemical synthesis methods (Bruschi et al., 2011).

Synthesis of Complex Molecules

This compound also contributes to the synthesis of complex molecules. Paradkar et al. (1993) explored reactions involving beta-keto ethyleneacetals and hydroxylamine, leading to the production of isoxazoles, demonstrating the compound's utility in forming structurally complex and diverse molecules (Paradkar et al., 1993).

Antimicrobial Studies

Further, this compound has been investigated for its potential in antimicrobial applications. The work of Prashanthi et al. (2008) on metal complexes with Schiff bases derived from this compound has shown that these complexes exhibit antimicrobial activities, pointing to potential applications in pharmaceutical and medical research (Prashanthi et al., 2008).

Conformational Behavior Studies

The conformational behavior of molecules related to this compound in various solvents and states is another area of interest. Konopacka and Pawełka (2007) investigated the conformational behavior of methyl 3-nitrobenzoate, providing insights into the behavior of similar compounds under different conditions (Konopacka & Pawełka, 2007).

Safety and Hazards

The safety data sheet for a similar compound, 3-Methyl-5-isoxazoleacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Given the significant role of isoxazoles in drug discovery and their synthetic availability, special chemical and biological properties, and widespread practical use, there is a continuous interest in the synthesis of new representatives of isoxazoles . Future research directions may include the development of eco-friendly synthetic strategies and the exploration of the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

3-methyl-5-nitro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-5-7-4-6(10(11)12)2-3-8(7)13-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLIRZDJBWDLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497016
Record name 3-Methyl-5-nitro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63770-48-9
Record name 3-Methyl-5-nitro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 2-(1-iminoethyl)-4-nitrophenol (Step 33.1) (2.94 g, 16.32 mmol) in THF (40 mL) was added N-chlorosuccinimide (3.27 g, 24.48 mmol) and K2CO3 (4.51 g, 32.6 mmol) under Ar. The reaction mixture was stirred for 3 hr at rt, quenched with brine, and extracted with EtOAc. The combined organic layers were washed with a saturated aq. NaHCO3 solution, dried over Na2SO4 and evaporated. The crude product was purified by silica gel column chromatography (hexane/EtOAc 5-15%) to afford the title product (2.8 g, 15.72 mmol, 96% yield) as a white solid. tR: 4.31 min (HPLC 1); tR: 0.86 min (LC-MS 2); ESI-MS: 179 [M+H]+ (LC-MS 2); Rf=0.85 (hexane/EtOAc 1:1).
Name
2-(1-iminoethyl)-4-nitrophenol
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step Two
Name
Quantity
4.51 g
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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